Cas no 2996-31-8 (2-Fluoro-4-iodo-1-nitrobenzene)

2-Fluoro-4-iodo-1-nitrobenzene is a halogenated nitroaromatic compound with distinct reactivity due to the presence of fluorine, iodine, and nitro functional groups. Its electron-withdrawing substituents enhance electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The fluorine atom contributes to increased stability and selective reactivity, while the iodine moiety allows for further functionalization via cross-coupling reactions. The nitro group facilitates transformations into amines or other derivatives. This compound is particularly useful in constructing complex aromatic frameworks, offering precise control over molecular architecture in multi-step synthetic routes. Its well-defined reactivity profile ensures consistent performance in specialized chemical processes.
2-Fluoro-4-iodo-1-nitrobenzene structure
2996-31-8 structure
Product Name:2-Fluoro-4-iodo-1-nitrobenzene
CAS No:2996-31-8
MF:C6H3FINO2
MW:266.996397256851
MDL:MFCD18396989
CID:852795
PubChem ID:19261611
Update Time:2025-05-26

2-Fluoro-4-iodo-1-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-4-iodo-1-nitrobenzene
    • 2-Fluoro-4-iodonitrobenzene
    • 3-Fluoro-4-nitroiodobenzene
    • 3-Fluor-1-iod-4-nitro-benzol
    • 3-Fluor-4-nitro-1-iod-benzol
    • Benzene,2-fluoro-4-iodo-1-nitro
    • SY116249
    • s10422
    • LH0066
    • MFCD18396989
    • DTXSID90598224
    • EN300-196781
    • DB-346998
    • 2996-31-8
    • AKOS005216823
    • DS-15579
    • SCHEMBL18397203
    • MDL: MFCD18396989
    • Inchi: 1S/C6H3FINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
    • InChI Key: UVJQZMONVWFIHE-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C=1)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 266.91900
  • Monoisotopic Mass: 266.91925g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 2.093
  • Melting Point: 118-119 ºC
  • Boiling Point: 296 ºC
  • Flash Point: 133 ºC
  • PSA: 45.82000
  • LogP: 2.86170

2-Fluoro-4-iodo-1-nitrobenzene Pricemore >>

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2-Fluoro-4-iodo-1-nitrobenzene Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:2996-31-8)2-Fluoro-4-iodo-1-nitrobenzene
Order Number:A876341
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:49
Price ($):468.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-4-iodo-1-nitrobenzene

2-Fluoro-4-Iodo-1-Nitrobenzene: A Comprehensive Overview

2-Fluoro-4-Iodo-1-Nitrobenzene, also known by its CAS number 2996-31-8, is a highly specialized aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique substitution pattern, featuring a fluoro group at the 2-position, an iodo group at the 4-position, and a nitro group at the 1-position of the benzene ring. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule in both academic research and industrial applications.

The synthesis of 2-Fluoro-4-Iodo-1-Nitrobenzene typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for its preparation. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, thereby improving the yield and purity of the compound. These developments highlight the importance of continuous innovation in organic synthesis to meet the growing demand for such specialized intermediates.

In terms of chemical properties, 2-Fluoro-4-Iodo-1-Nitrobenzene exhibits strong electron-withdrawing effects due to the presence of both nitro and fluoro groups. This makes it highly reactive in various nucleophilic aromatic substitution reactions, which are widely utilized in drug discovery and materials science. The iodine substituent further enhances its reactivity, making it a versatile building block for constructing complex molecular architectures.

The application of 2996-31-8 extends across multiple domains. In pharmaceutical research, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For example, recent studies have demonstrated its utility in developing anti-cancer agents with improved selectivity and efficacy. Additionally, in materials science, this compound is employed as a precursor for advanced functional materials, such as organic semiconductors and optoelectronic devices.

From an environmental perspective, understanding the behavior and degradation pathways of 2-Fluoro-4-Iodo-1-Nitrobenzene is crucial for assessing its potential impact on ecosystems. Researchers have investigated its fate under various environmental conditions, including photodegradation and microbial transformation. These studies provide valuable insights into designing sustainable synthetic routes and waste management strategies to minimize environmental footprint.

In conclusion, 2996-31-8, or 2-Fluoro-4-Iodo-1-Nitrobenzene, stands as a testament to the ingenuity of modern chemistry. Its unique structure, reactivity, and versatility continue to drive innovation across diverse fields. As research progresses, we can expect even more groundbreaking applications for this remarkable compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2996-31-8)2-Fluoro-4-iodo-1-nitrobenzene
A876341
Purity:99%
Quantity:25g
Price ($):468.0
Email